molecular formula C17H14N2OS2 B11979121 5-(Anilinomethylene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one

5-(Anilinomethylene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11979121
M. Wt: 326.4 g/mol
InChI Key: BCBLMPHKXXAPGX-UHFFFAOYSA-N
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Description

5-(Anilinomethylene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiazolidinone core, which is known for its biological activity, and an anilinomethylene group, which can influence its reactivity and interaction with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Anilinomethylene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of aniline with a thiazolidinone derivative. One common method is to react 3-benzyl-2-thioxo-1,3-thiazolidin-4-one with aniline in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Anilinomethylene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a more saturated form.

    Substitution: The anilinomethylene group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored, particularly in the context of antimicrobial and anticancer agents.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Anilinomethylene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The anilinomethylene group may enhance binding affinity or specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-2-thioxo-1,3-thiazolidin-4-one: Lacks the anilinomethylene group, which may reduce its reactivity and biological activity.

    5-(Alkylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

    3-(Anilinomethylene)-2-methoxychroman-4-one: Contains a chroman ring instead of a thiazolidinone ring, resulting in different reactivity and applications.

Uniqueness

5-(Anilinomethylene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its thiazolidinone core and anilinomethylene group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C17H14N2OS2

Molecular Weight

326.4 g/mol

IUPAC Name

3-benzyl-4-hydroxy-5-(phenyliminomethyl)-1,3-thiazole-2-thione

InChI

InChI=1S/C17H14N2OS2/c20-16-15(11-18-14-9-5-2-6-10-14)22-17(21)19(16)12-13-7-3-1-4-8-13/h1-11,20H,12H2

InChI Key

BCBLMPHKXXAPGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(SC2=S)C=NC3=CC=CC=C3)O

Origin of Product

United States

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